molecular formula C9H6ClNO B14848259 3-(Chloromethyl)-5-formylbenzonitrile

3-(Chloromethyl)-5-formylbenzonitrile

Cat. No.: B14848259
M. Wt: 179.60 g/mol
InChI Key: CBWNYQHJLYEIQE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-formylbenzonitrile is an organic compound with the molecular formula C9H6ClNO. It is characterized by a benzene ring substituted with a chloromethyl group at the 3-position, a formyl group at the 5-position, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-formylbenzonitrile typically involves the chloromethylation of 5-formylbenzonitrile. One common method is the reaction of 5-formylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5-formylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 3-(Chloromethyl)-5-carboxybenzonitrile.

    Reduction: Formation of 3-(Chloromethyl)-5-formylbenzylamine.

Scientific Research Applications

3-(Chloromethyl)-5-formylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-formylbenzonitrile depends on its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The formyl group can participate in Schiff base formation with amines, which is a key step in many biochemical reactions.

Comparison with Similar Compounds

    3-(Chloromethyl)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.

    5-Formylbenzonitrile: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-5-carboxybenzonitrile: Similar structure but with a carboxylic acid group instead of a formyl group, affecting its reactivity and applications.

Uniqueness: 3-(Chloromethyl)-5-formylbenzonitrile is unique due to the presence of both chloromethyl and formyl groups, which provide a versatile platform for various chemical modifications and applications in research and industry.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

3-(chloromethyl)-5-formylbenzonitrile

InChI

InChI=1S/C9H6ClNO/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,6H,4H2

InChI Key

CBWNYQHJLYEIQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)C#N)CCl

Origin of Product

United States

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